molecular formula C12H10ClNO2S B086860 N-(3-Chlorophenyl)benzenesulfonamide CAS No. 54129-19-0

N-(3-Chlorophenyl)benzenesulfonamide

Cat. No. B086860
CAS RN: 54129-19-0
M. Wt: 267.73 g/mol
InChI Key: CSVDFRYULHBWFQ-UHFFFAOYSA-N
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Description

“N-(3-Chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10ClNO2S . It is a derivative of benzenesulfonamide, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “N-(3-Chlorophenyl)benzenesulfonamide” were not found in the search results, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with ammonia or an amine .


Molecular Structure Analysis

The molecular structure of “N-(3-Chlorophenyl)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group, which is in turn attached to a 3-chlorophenyl group . The average molecular weight is 267.731 Da .


Physical And Chemical Properties Analysis

“N-(3-Chlorophenyl)benzenesulfonamide” is a solid at room temperature . Its melting point is between 135-137 degrees Celsius .

Scientific Research Applications

  • Structural Analysis and Medicinal Potential : N-(3-Chlorophenyl)benzenesulfonamide exhibits extensive intra- and intermolecular hydrogen bonds, forming chains of molecules. These structural properties suggest potential for medicinal applications, particularly as carbamoylsulfonamide derivatives have significant promise in this area (Siddiqui et al., 2008).

  • Antibacterial and Enzyme Inhibition Properties : Some derivatives of N-(3-Chlorophenyl)benzenesulfonamide have shown moderate to high activity against Gram-positive and Gram-negative bacterial strains. Additionally, certain molecules exhibit good inhibition of the α-glucosidase enzyme, suggesting potential in antienzymatic treatments (Abbasi et al., 2016).

  • Photolytic Conversion : N-(4-Chlorophenyl)benzenesulfonamide, a related compound, has been studied for its conversion to nitroso- and nitro-products under irradiation. This photolytic process is significant for understanding the environmental behavior and potential applications of such compounds (Miller & Crosby, 1983).

  • Crystal Structure Analysis : The crystal structure of N-(3-Chlorophenyl)benzenesulfonamide features a specific arrangement where the N—H bond is trans to one of the S=O bonds, and the molecules are connected into chains. Such structural insights are crucial for potential applications in crystallography and materials science (Gowda et al., 2008).

  • Antitumor Activity : Derivatives of benzenesulfonamide, including those structurally related to N-(3-Chlorophenyl)benzenesulfonamide, have shown promising broad-spectrum antitumor activity against various tumor cell lines, highlighting their potential in cancer research (Rostom, 2006).

  • Carbonic Anhydrase Inhibitory Effects : Some derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential applications in developing new therapeutic agents (Gul et al., 2016).

  • Progesterone Receptor Antagonists : N-(3-Chlorophenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists, useful in treating diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).

  • Solubility and Dissolution Properties : Understanding the solubility of benzenesulfonamide in various solvents is crucial for its industrial applications, including separation and reaction processes (Li et al., 2019).

Safety And Hazards

“N-(3-Chlorophenyl)benzenesulfonamide” is considered harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for “N-(3-Chlorophenyl)benzenesulfonamide” were not found in the search results, research into sulfonamides continues due to their wide range of biological activities and potential therapeutic applications .

properties

IUPAC Name

N-(3-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVDFRYULHBWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339357
Record name N-(3-Chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)benzenesulfonamide

CAS RN

54129-19-0
Record name N-(3-Chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C12H8Cl3NO2S, the conformation of the N—H bond in the C—SO2—NH—C segment is anti to the meta-Cl in the aniline ring. The molecule is twisted at the S …
Number of citations: 1 scripts.iucr.org
BT Gowda, S Foro, KS Babitha… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C12H10ClNO2S, the N—H bond is trans to one of the S=O bonds. The two aromatic rings form a dihedral angle of 65.4 (1), compared with a …
Number of citations: 16 scripts.iucr.org
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C12H9Cl2NO2S, the N—C bond in the C—SO2—NH—C segment has gauche torsions with respect to the S=O bonds. The molecule is …
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H11Cl2NO2S, the conformation of the N—H bond in the C—SO2—NH—C segment is anti to the meta-Cl atom on the aniline ring and syn to the ortho-methyl …
Number of citations: 12 scripts.iucr.org
K Shakuntala, S Foro, BT Gowda - Acta Crystallographica Section …, 2011 - ncbi.nlm.nih.gov
In the crystal of the title compound, C 12 H 10 ClNO 2 S, the asymmetric unit contains two independent molecules. The N—C bonds in the C—SO 2—NH—C segments have gauche …
Number of citations: 6 www.ncbi.nlm.nih.gov
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H11Cl2NO2S, the conformations of the N—C bonds in the C—SO2—NH—C segment have gauche torsions with respect to the S=O bonds. Further, the …
Number of citations: 12 scripts.iucr.org
S Uysal, Z Soyer, M Saylam, AH Tarikogullari… - European Journal of …, 2021 - Elsevier
A series of novel 4-aminobenzensulfonamide/carboxamide derivatives bearing naphthoquinone pharmacophore were designed, sythesized and evaluated for their proteasome …
Number of citations: 9 www.sciencedirect.com
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H12ClNO2S, the conformation of the N—H bond is anti to the 3-chloro group in the aniline benzene ring. The dihedral angle between the two benzene rings is …
Number of citations: 10 scripts.iucr.org
M Lahtinen, J Kudva, P Hegde, K Bhat… - Journal of Molecular …, 2014 - Elsevier
Four sulfanilamide derivatives N-[4-(phenylsulfamoyl)phenyl]acetamide (1), 4-amino-N-phenylbenzenesulfonamide (2), N-[4-(phenylsulfamoyl)phenyl]benzamide (3) and N-{4-[(3-…
Number of citations: 26 www.sciencedirect.com
N Özdemir, S Dayan, O Dayan, M Dinçer… - Molecular …, 2013 - Taylor & Francis
The Schiff base compound (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide has been synthesized and characterized by IR, NMR and Uv-vis spectroscopies, and …
Number of citations: 49 www.tandfonline.com

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